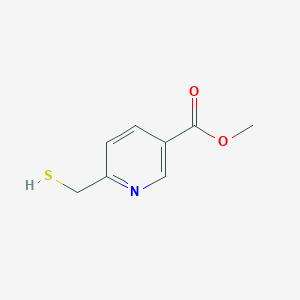

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Applications De Recherche Scientifique

Synthesis of Highly Functionalized Tetrahydropyridines

- Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This process demonstrates complete regioselectivity and excellent yields, expanding the reaction scope significantly (Xue-Feng Zhu et al., 2003).

Enantioselective Kinetic Resolution

- Methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, more lipophilic derivatives of biologically active esters, were synthesized and subjected to kinetic resolution catalyzed by Candida antarctica lipase B, reaching enantiomeric excesses up to 70%. This underscores the potential for producing enantiomerically pure compounds for further research and development (Z. Andzans et al., 2013).

Development of Novel Ligands and Complexes

- Methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate demonstrates its role as a precursor for unsymmetrical diamide ligands, facilitating the synthesis of complex ligand systems with potential applications in catalysis and material science (M. Napitupulu et al., 2006).

Fluorescence Studies and Photophysical Properties

- Derivatives of methyl 6-(sulfanylmethyl)pyridine-3-carboxylate have been investigated for their fluorescence properties, offering insights into the design of fluorescent materials for sensing, imaging, and other applications in material sciences (M. S. D. Carvalho et al., 2013).

Synthesis of Pyridine and Pyran Derivatives

- Innovative approaches to synthesizing aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids through nucleophile-induced ring transformation highlight the compound's utility in accessing diverse pyridine and pyran derivatives with potential applications across various fields of chemistry and pharmacology (R. Pratap et al., 2007).

Propriétés

IUPAC Name |

methyl 6-(sulfanylmethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)6-2-3-7(5-12)9-4-6/h2-4,12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANRSMUBYGACKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(sulfanylmethyl)pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)

![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)

![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)

![4-[4-(4-Methoxyphenyl)isoxazol-5-yl]benzene-1,3-diol](/img/structure/B2807824.png)

![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)